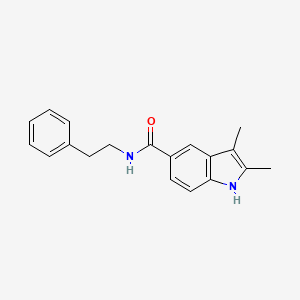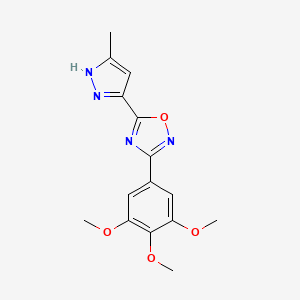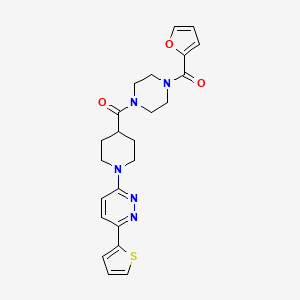![molecular formula C27H28N6O3 B11265726 2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11265726.png)
2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of heterocyclic molecules with an intriguing structure. Let’s break it down:
Name: 2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide
Molecular Formula: C₂₅H₂₃ClN₆O₃
Average Mass: 490.941 Da
Preparation Methods
The synthetic routes for this compound involve several steps. While I don’t have specific details for this exact compound, I can provide a general outline:
Industrial Production: Large-scale production methods typically involve multi-step syntheses. Researchers may start with commercially available starting materials and employ various reactions (e.g., condensations, cyclizations, and functional group transformations) to assemble the final compound.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions due to its complex structure. Common reactions include oxidation, reduction, and substitution.
Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example
Major Products: These reactions yield various intermediates and final products, which could be further modified or used in downstream applications.
Scientific Research Applications
Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors) and its impact on cellular processes.
Medicine: Assessing its pharmacological properties, potential as a drug candidate, and toxicity.
Industry: Exploring its use in materials science, catalysis, or other industrial applications.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes. For instance, it might inhibit kinases or modulate cellular signaling pathways.
Pathways: Understanding how it affects cell cycle regulation, apoptosis, or other cellular processes is crucial.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to structurally related compounds.
Similar Compounds: While I don’t have a specific list, similar compounds might include other pyrazolo-triazolo derivatives or kinase inhibitors.
Remember that this compound’s properties and applications are still an active area of research, and further studies are needed to fully elucidate its potential
Properties
Molecular Formula |
C27H28N6O3 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-[11-(4-butoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H28N6O3/c1-4-5-15-36-21-11-9-20(10-12-21)22-16-23-26-30-33(27(35)31(26)13-14-32(23)29-22)17-24(34)28-25-18(2)7-6-8-19(25)3/h6-14,16H,4-5,15,17H2,1-3H3,(H,28,34) |
InChI Key |
AOODXAXPEDOODJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=CC=C5C)C)C3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethoxybenzamide](/img/structure/B11265643.png)
![2-(4-methylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B11265644.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,3-dimethylbutanamide](/img/structure/B11265651.png)
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B11265652.png)


![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B11265686.png)
![N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B11265691.png)
![5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11265693.png)

![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11265715.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B11265721.png)
![N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B11265724.png)
![ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B11265728.png)
